molecular formula C36H22Cl4OP2S B15210132 4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine

4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine

Cat. No.: B15210132
M. Wt: 706.4 g/mol
InChI Key: KFYDDYHRCVUKRP-UHFFFAOYSA-N
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Description

4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine is a complex organophosphorus compound It is characterized by the presence of multiple chlorophenyl groups attached to a phosphino phenoxathiine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine typically involves the reaction of chlorophenylphosphine with phenoxathiine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of phosphorus-containing compounds with biomolecules.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine is unique due to its combination of phosphino and phenoxathiine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis and material science .

Properties

Molecular Formula

C36H22Cl4OP2S

Molecular Weight

706.4 g/mol

IUPAC Name

(3-chlorophenyl)-(4-chlorophenyl)-[6-[(3-chlorophenyl)-(4-chlorophenyl)phosphanyl]phenoxathiin-4-yl]phosphane

InChI

InChI=1S/C36H22Cl4OP2S/c37-23-13-17-27(18-14-23)42(29-7-1-5-25(39)21-29)31-9-3-11-33-35(31)41-36-32(10-4-12-34(36)44-33)43(28-19-15-24(38)16-20-28)30-8-2-6-26(40)22-30/h1-22H

InChI Key

KFYDDYHRCVUKRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)P(C2=CC=C(C=C2)Cl)C3=C4C(=CC=C3)SC5=CC=CC(=C5O4)P(C6=CC=C(C=C6)Cl)C7=CC(=CC=C7)Cl

Origin of Product

United States

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